molecular formula C9H9BrN4 B15355284 1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine

1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine

Cat. No.: B15355284
M. Wt: 253.10 g/mol
InChI Key: WSIIVDKSGMBENO-UHFFFAOYSA-N
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Description

1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine is a chemical compound belonging to the quinoxaline family, which are multi-nitrogen heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in chemistry, biomedicine, and the chemical industry.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-(7-bromoquinoxalin-2-yl)-2-methylhydrazine

InChI

InChI=1S/C9H9BrN4/c1-11-14-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5,11H,1H3,(H,13,14)

InChI Key

WSIIVDKSGMBENO-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CN=C2C=CC(=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

  • Reduction: Production of this compound derivatives.

  • Substitution: Generation of various substituted quinoxaline derivatives.

Scientific Research Applications

1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine is compared with other similar compounds to highlight its uniqueness:

  • 7-Bromoquinoxalin-2-ol: Similar structure but lacks the methylhydrazine group.

  • 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another quinoxaline derivative with different substituents.

  • 7-Bromoquinoxalin-2-one: Similar core structure but different functional groups.

These compounds share the quinoxaline core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

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